Eristostatin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eristostatin, also known as this compound, is a useful research compound. Its molecular formula is C227H355N77O70S8 and its molecular weight is 5539 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Anatomy Category - Fluids and Secretions - Bodily Secretions - Venoms - Snake Venoms - Viper Venoms - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Metastatic Properties

Eristostatin has shown significant anti-metastatic effects, particularly against melanoma. Studies have demonstrated that this compound can inhibit lung and liver metastases in murine models. For instance, Beviglia et al. (1995) and Morris et al. (1995) reported that this compound significantly reduced the development of lung metastases when administered alongside B16F1 murine melanoma cells in C57BL/6 mice. Subsequent studies by Danen et al. (1998) confirmed that this compound inhibited lung colonization by human melanoma cell lines MV3, M24met, and C8161 in nude mice models.

Table 1: this compound's Inhibition of Melanoma Metastasis

| Study | Cell Line | Model Used | Inhibition (%) | p-value |

|---|---|---|---|---|

| Beviglia et al. (1995) | B16F1 | C57BL/6 mice | Significant | <0.003 |

| Danen et al. (1998) | MV3 | Nude mice | 67% | 0.0007 |

| Danen et al. (1998) | M24met | Nude mice | 55% | 0.008 |

| Danen et al. (1998) | C8161 | Nude mice | 50% | <0.0001 |

Enhancement of Natural Killer Cell Activity

This compound has been found to enhance the cytotoxicity of natural killer (NK) cells against melanoma cells. Research indicates that this compound makes melanoma cells more susceptible to lysis by NK cells, suggesting a potential therapeutic role in immunotherapy for melanoma patients. Hailey (2011) demonstrated through cytotoxicity assays that NK-like TALL-104 cells exhibited increased cytotoxic effects on SBcl2 melanoma cells when treated with this compound.

Table 2: this compound's Effect on NK Cell Cytotoxicity

| Study | Cell Line | NK Cell Type | Observed Effect |

|---|---|---|---|

| Hailey (2011) | SBcl2 | TALL-104 | Increased cytotoxicity |

| McLane et al. (2001) | Various | NK-like TALL-104 | Enhanced lysis |

Key Findings:

- This compound binding was partially inhibited by soluble RGDS peptide, indicating integrin involvement.

- Different melanoma cell lines exhibited varying responses to this compound treatment, suggesting a complex mechanism potentially involving both RGD-dependent and non-RGD-dependent pathways.

Potential for Drug Development

Given its properties, this compound is being explored as a candidate for drug development aimed at treating metastatic melanoma and enhancing immune responses against tumors. The unique binding characteristics and ability to modulate cell interactions make it a promising lead compound for further pharmacological studies.

Case Study 1: this compound in Melanoma Treatment

In a controlled study, immunodeficient mice were co-injected with this compound and human melanoma cells to assess the compound's protective effects against metastasis. Results indicated a significant reduction in lung colonization compared to control groups, highlighting its potential as an adjunct therapy in melanoma treatment.

Case Study 2: this compound and Natural Killer Cells

A series of experiments were conducted utilizing atomic force microscopy to measure the interactions between NK cells and melanoma cells treated with this compound. The findings revealed altered unbinding forces between NK cells and treated melanoma cells, suggesting enhanced targeting capabilities due to this compound's action.

Properties

CAS No. |

132051-67-3 |

|---|---|

Molecular Formula |

C227H355N77O70S8 |

Molecular Weight |

5539 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[(2S)-2-[[(2R)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[(2S)-2-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-(carboxymethylamino)-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C227H355N77O70S8/c1-106(2)174(297-193(346)132(50-30-74-254-227(247)248)275-207(360)152(103-380)295-218(371)175(107(3)4)298-192(345)125(42-18-22-66-229)266-163(313)92-257-178(331)108(5)262-184(337)128(46-26-70-250-223(239)240)270-186(339)126(43-19-23-67-230)272-194(347)135(79-113-35-11-10-12-36-113)278-188(341)127(44-20-24-68-231)273-205(358)148(99-376)289-190(343)130(48-28-72-252-225(243)244)271-187(340)129(47-27-71-251-224(241)242)274-206(359)149(100-377)292-209(362)151(102-379)294-211(364)155-51-31-75-301(155)166(316)95-260-216(369)176(111(8)306)299-180(333)110(7)263-204(357)147(98-375)293-214(367)158-54-32-76-302(158)219(372)134(61-64-168(319)320)277-191(344)133(60-63-167(317)318)269-181(334)120(232)59-62-159(233)309)217(370)264-109(6)179(332)268-123(45-25-69-249-222(237)238)182(335)258-93-165(315)267-141(86-169(321)322)199(352)280-137(81-115-90-255-121-39-15-13-37-118(115)121)196(349)282-140(84-161(235)311)198(351)283-143(88-171(325)326)201(354)284-142(87-170(323)324)200(353)279-136(80-114-55-57-117(308)58-56-114)195(348)290-153(104-381)210(363)300-177(112(9)307)215(368)259-94-164(314)265-124(41-17-21-65-228)185(338)288-146(97-305)203(356)291-150(101-378)208(361)285-144(89-172(327)328)202(355)296-154(105-382)221(374)304-78-34-52-156(304)212(365)276-131(49-29-73-253-226(245)246)189(342)287-145(85-162(236)312)220(373)303-77-33-53-157(303)213(366)286-138(82-116-91-256-122-40-16-14-38-119(116)122)197(350)281-139(83-160(234)310)183(336)261-96-173(329)330/h10-16,35-40,55-58,90-91,106-112,120,123-158,174-177,255-256,305-308,375-382H,17-34,41-54,59-89,92-105,228-232H2,1-9H3,(H2,233,309)(H2,234,310)(H2,235,311)(H2,236,312)(H,257,331)(H,258,335)(H,259,368)(H,260,369)(H,261,336)(H,262,337)(H,263,357)(H,264,370)(H,265,314)(H,266,313)(H,267,315)(H,268,332)(H,269,334)(H,270,339)(H,271,340)(H,272,347)(H,273,358)(H,274,359)(H,275,360)(H,276,365)(H,277,344)(H,278,341)(H,279,353)(H,280,352)(H,281,350)(H,282,349)(H,283,351)(H,284,354)(H,285,361)(H,286,366)(H,287,342)(H,288,338)(H,289,343)(H,290,348)(H,291,356)(H,292,362)(H,293,367)(H,294,364)(H,295,371)(H,296,355)(H,297,346)(H,298,345)(H,299,333)(H,300,363)(H,317,318)(H,319,320)(H,321,322)(H,323,324)(H,325,326)(H,327,328)(H,329,330)(H4,237,238,249)(H4,239,240,250)(H4,241,242,251)(H4,243,244,252)(H4,245,246,253)(H4,247,248,254)/t108-,109-,110-,111+,112+,120-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,174-,175-,176-,177-/m0/s1 |

InChI Key |

LOIUCWHPRNDTSD-GESTWZJASA-N |

SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N5CCCC5C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C9CCCN9C(=O)CNC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CC8=CNC9=CC=CC=C98)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N5CCCC5C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C9CCCN9C(=O)CNC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N |

Key on ui other cas no. |

132051-67-3 |

sequence |

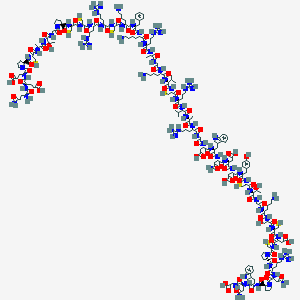

QEEPCATGPCCRRCKFKRAGKVCRVARGDWNDDYCTGKSCDCPRNPWNG |

Synonyms |

eristostatin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.